Phenyl (2-bromoethyl)ethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound with the molecular formula C₁₀H₁₄BrO₂P. It is characterized by the presence of a phenyl group, a bromoethyl group, and an ethylphosphinate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-bromoethyl)ethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylphosphinic acid and 2-bromoethanol.
Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to facilitate the esterification reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphinate moiety can undergo oxidation to form phosphonates or reduction to form phosphines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenylphosphinic acid and 2-bromoethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Phosphonates are the primary products.
Reduction: Phosphines are formed.
Hydrolysis: Phenylphosphinic acid and 2-bromoethanol are produced.
Scientific Research Applications
Phenyl (2-bromoethyl)ethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of phenyl (2-bromoethyl)ethylphosphinate involves its interaction with molecular targets through its reactive bromoethyl and phosphinate groups. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The phosphinate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic Acid: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromoethylphosphonic Acid: Contains a phosphonic acid group instead of a phosphinate group, leading to different reactivity and applications.
Ethylphosphonic Acid: Similar structure but without the phenyl group, resulting in different chemical properties.
Uniqueness
Phenyl (2-bromoethyl)ethylphosphinate is unique due to the combination of its phenyl, bromoethyl, and phosphinate groups
Properties
CAS No. |
56542-07-5 |
---|---|
Molecular Formula |
C10H14BrO2P |
Molecular Weight |
277.09 g/mol |
IUPAC Name |
[2-bromoethyl(ethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H14BrO2P/c1-2-14(12,9-8-11)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
KUGRUEPMZAZRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CCBr)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.